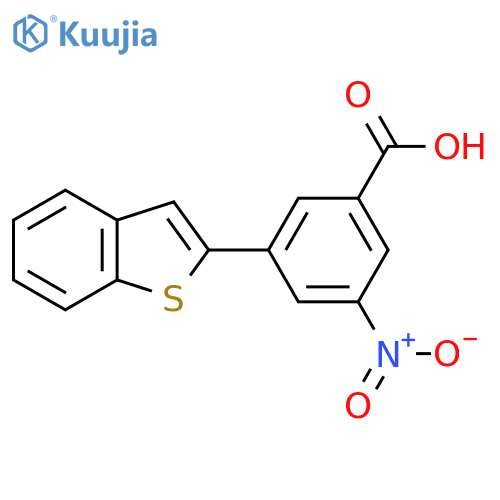

Cas no 1261980-10-2 (3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid)

1261980-10-2 structure

商品名:3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid

CAS番号:1261980-10-2

MF:C15H9NO4S

メガワット:299.301262617111

MDL:MFCD18321103

CID:5178018

3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[BENZO(B)THIOPHEN-2-YL]-5-NITROBENZOIC ACID

- 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid

-

- MDL: MFCD18321103

- インチ: 1S/C15H9NO4S/c17-15(18)11-5-10(6-12(7-11)16(19)20)14-8-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18)

- InChIKey: GBRWEDVMNLKZBY-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2C=C1C1C=C(C=C(C(=O)O)C=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 424

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 111

3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328311-5 g |

3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%; . |

1261980-10-2 | 95% | 5g |

€1159.00 | 2023-05-19 | |

| abcr | AB328311-5g |

3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%; . |

1261980-10-2 | 95% | 5g |

€1159.00 | 2025-02-20 |

3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1261980-10-2 (3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid) 関連製品

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261980-10-2)3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0